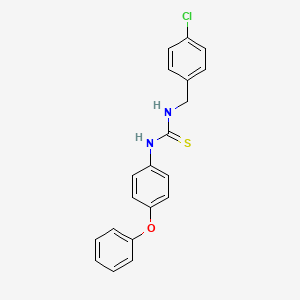![molecular formula C18H22N4O3 B6038872 N-[[1-(2,6-dimethylpyrimidine-4-carbonyl)piperidin-3-yl]methyl]furan-2-carboxamide](/img/structure/B6038872.png)
N-[[1-(2,6-dimethylpyrimidine-4-carbonyl)piperidin-3-yl]methyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[1-(2,6-dimethylpyrimidine-4-carbonyl)piperidin-3-yl]methyl]furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a pyrimidine ring, and a piperidine ring, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2,6-dimethylpyrimidine-4-carbonyl)piperidin-3-yl]methyl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxamide core, followed by the introduction of the piperidine ring and the pyrimidine ring. Common reagents used in these reactions include furan-2-carboxylic acid, piperidine, and 2,6-dimethylpyrimidine-4-carboxylic acid. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[1-(2,6-dimethylpyrimidine-4-carbonyl)piperidin-3-yl]methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N-[[1-(2,6-dimethylpyrimidine-4-carbonyl)piperidin-3-yl]methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[[1-(2,6-dimethylpyrimidine-4-carbonyl)piperidin-3-yl]methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[[1-(2,6-dimethylpyrimidine-4-carbonyl)piperidin-3-yl]methyl]furan-2-carboxamide
- N-[[1-(2,6-dimethylpyrimidine-4-carbonyl)piperidin-3-yl]methyl]thiophene-2-carboxamide
- N-[[1-(2,6-dimethylpyrimidine-4-carbonyl)piperidin-3-yl]methyl]benzene-2-carboxamide
Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
N-[[1-(2,6-dimethylpyrimidine-4-carbonyl)piperidin-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12-9-15(21-13(2)20-12)18(24)22-7-3-5-14(11-22)10-19-17(23)16-6-4-8-25-16/h4,6,8-9,14H,3,5,7,10-11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYSWDDXMWCASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)C(=O)N2CCCC(C2)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-3-[(2-propoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6038795.png)
![1-[(2-oxo-1-pyrrolidinyl)acetyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6038802.png)
![2-[1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperidin-3-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline](/img/structure/B6038805.png)
![3-(1H-indol-3-yl)-1-[4-(1H-indol-4-ylcarbonyl)piperazin-1-yl]propan-1-one](/img/structure/B6038809.png)
![1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6038821.png)
![N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-ETHOXY-4-FLUOROBENZENE-1-SULFONAMIDE](/img/structure/B6038824.png)
![N-[(2-chlorophenyl)methyl]-3-[1-[(1,5-dimethylpyrazol-4-yl)methyl]piperidin-3-yl]propanamide](/img/structure/B6038831.png)
![4-{[7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-1(2H)-phthalazinone](/img/structure/B6038850.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)glycinamide](/img/structure/B6038870.png)
![3-(4-chlorobenzyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6038871.png)
![N-(3,4-dichlorophenyl)-2-{4-hydroxy-2-[(4-hydroxy-3-methoxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6038877.png)
![3-pyridinyl{1-[6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinyl}methanone](/img/structure/B6038885.png)
